![molecular formula C26H20N4O5 B2800255 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207032-19-6](/img/no-structure.png)
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H20N4O5 and its molecular weight is 468.469. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Chemistry Synthesis
The compound is linked to the synthesis of heterocyclic compounds. For example, L-proline-catalyzed synthesis methods have been developed for structurally complex heterocyclic ortho-quinones, which are environmentally advantageous due to high atom economy and elimination of extensive purification steps (Rajesh, Bala, Perumal, & Menéndez, 2011).
Antitumor Activity
Some 1,2,4-oxadiazole natural product analogs bearing the compound's structural features have been synthesized and evaluated for antitumor activity. These compounds displayed potent activity in vitro against a panel of cell lines, indicating their potential in cancer research (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Herbicide Development
The compound's framework has been explored in the development of novel herbicides. Research has shown that certain derivatives can exhibit excellent herbicidal activity, offering potential for agricultural applications (Wang, Lin, Cao, Yang, Chen, Hao, Yang, & Yang, 2014).
Analgesic and Anti-Inflammatory Properties
Research on 1,3,4-oxadiazole derivatives linked with quinazolin-4-one, similar to the compound , has shown potential analgesic and anti-inflammatory properties. These findings could lead to new therapeutic agents (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 3-phenylpropylamine and anthranilic acid. The second intermediate is 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine, which is synthesized from 3-nitrobenzo[d][1,3]dioxole and hydrazine hydrate. The third intermediate is 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, which is synthesized by coupling the first two intermediates using a condensation reaction.", "Starting Materials": [ { "3-phenylpropylamine": "starting material for the synthesis of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione" }, { "anthranilic acid": "starting material for the synthesis of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione" }, { "3-nitrobenzo[d][1,3]dioxole": "starting material for the synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine" }, { "hydrazine hydrate": "starting material for the synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine" } ], "Reaction": [ { "Step 1": "Synthesis of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione", "Conditions": "reflux in acetic anhydride", "Reactants": [ "3-phenylpropylamine", "anthranilic acid" ], "Products": [ "3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione" ] }, { "Step 2": "Synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine", "Conditions": "reflux in ethanol", "Reactants": [ "3-nitrobenzo[d][1,3]dioxole", "hydrazine hydrate" ], "Products": [ "3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine" ] }, { "Step 3": "Coupling of intermediates to form final product", "Conditions": "condensation reaction in DMF", "Reactants": [ "3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione", "3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine" ], "Products": [ "7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione" ] } ] } | |
CAS RN |
1207032-19-6 |
Molecular Formula |
C26H20N4O5 |
Molecular Weight |
468.469 |
IUPAC Name |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O5/c31-25-19-10-8-18(24-28-23(29-35-24)17-9-11-21-22(14-17)34-15-33-21)13-20(19)27-26(32)30(25)12-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11,13-14H,4,7,12,15H2,(H,27,32) |
InChI Key |
BDCWRAJXUVGBHU-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=C4)C(=O)N(C(=O)N5)CCCC6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2800173.png)
![(3-Amino-5-((3,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2800174.png)
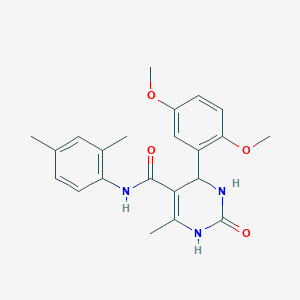
![3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B2800178.png)
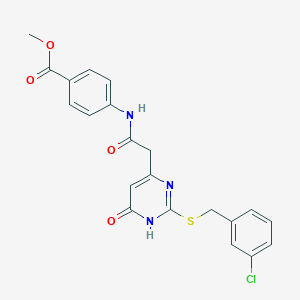

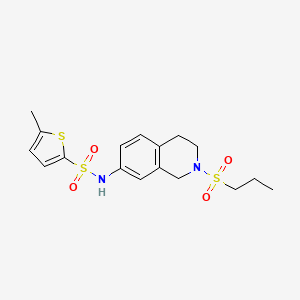
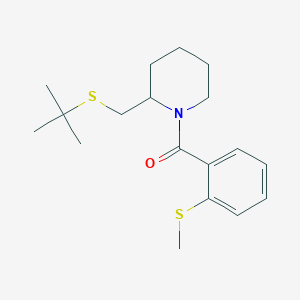
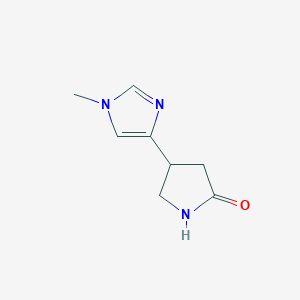
![Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2800187.png)
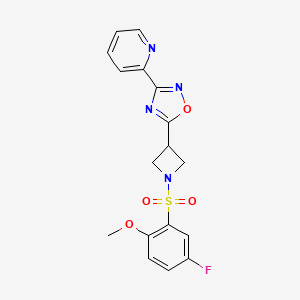
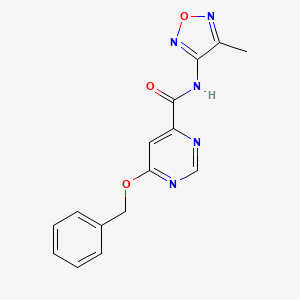

![5-(2-chlorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2800193.png)